molecular formula C8H5BrFNO B14031529 5-Bromo-2-fluoro-3-methoxybenzonitrile

5-Bromo-2-fluoro-3-methoxybenzonitrile

Cat. No.: B14031529
M. Wt: 230.03 g/mol
InChI Key: IYHHRJMEXLBFGU-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO. It is a derivative of benzonitrile, featuring bromine, fluorine, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-3-methoxybenzonitrile typically involves the following steps:

    Fluorination: The fluorine atom is introduced via nucleophilic aromatic substitution, often using a fluorinating agent like potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol (CH3OH) and a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-3-methoxybenzonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Bromo-2-fluoro-3-methoxybenzonitrile is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-3-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorobenzonitrile: Lacks the methoxy group, making it less versatile in certain synthetic applications.

    2-Bromo-5-fluorobenzonitrile: Differently substituted, affecting its reactivity and applications.

    5-Bromo-3-fluoro-2-methoxybenzonitrile: Similar structure but with different substitution patterns, influencing its chemical properties.

Uniqueness

5-Bromo-2-fluoro-3-methoxybenzonitrile is unique due to the specific combination of bromine, fluorine, and methoxy groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and research.

Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHHRJMEXLBFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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